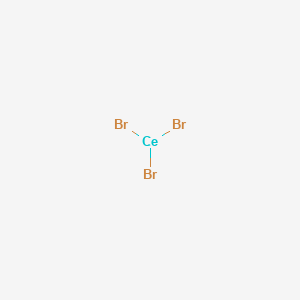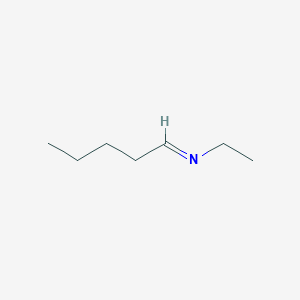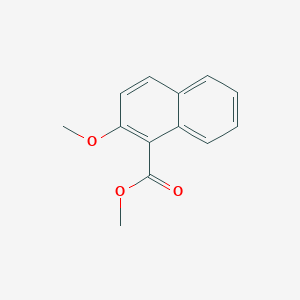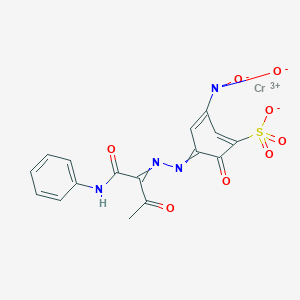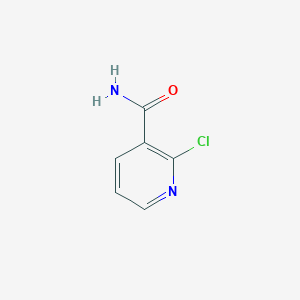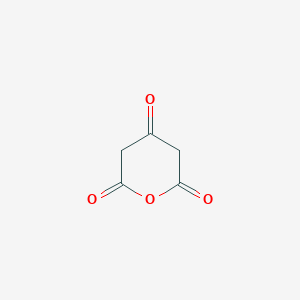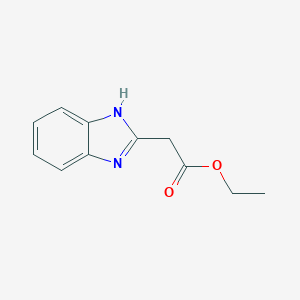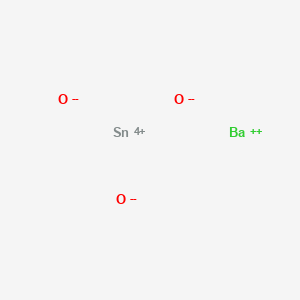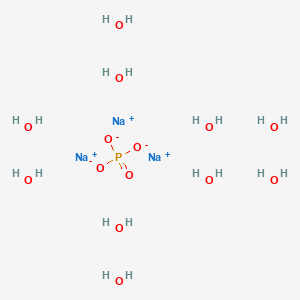
4-chloro-N-ethylaniline
説明
4-Chloro-N-ethylaniline is an organic compound with the molecular formula C8H10ClN . It is also known by other names such as 4-Chloro-N-ethylbenzenamine and N-(4-Chlorophenyl)-N-ethylamine . It is a colorless or light yellow liquid with a special odor .
Synthesis Analysis
The synthesis of 4-chloro-N-ethylaniline can be achieved through various methods. One common method is the reaction of aniline with chloroethane . Other methods include direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed amination .Molecular Structure Analysis
The molecular structure of 4-chloro-N-ethylaniline consists of a benzene ring substituted with a chlorine atom and an ethylamine group . The average molecular mass is 155.625 Da .Physical And Chemical Properties Analysis
4-Chloro-N-ethylaniline has a molar mass of 155.62 g/mol and a density of 1.12 g/cm3 . It has a boiling point of 68°C at 0.5mm pressure and a flash point of 108.9°C . It has a vapor pressure of 0.0153mmHg at 25°C . The compound is easily soluble in organic solvents such as alcohols and ethers .科学的研究の応用
Polyaniline Derivatives
4-chloro-N-ethylaniline can be used in the synthesis of substituted polyanilines . These derivatives have been gaining attention due to their efficient solubility, processability, and extended applications in different fields . They are known for their ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .
Sensors
Substituted polyanilines, which can be synthesized from 4-chloro-N-ethylaniline, have wide application potentials in the field of sensors . They can be used in the development of various types of sensors due to their unique electrical properties .
Electrochromic Display Devices
The derivatives of polyanilines have found applications in electrochromic display devices . These devices change their optical properties in response to an applied voltage, and polyanilines can enhance their performance .
Solar Cells
Polyaniline derivatives can also be used in solar cells . Their unique properties can enhance the efficiency of solar cells, making them a valuable material in the renewable energy sector .
Supercapacitors and Batteries
The derivatives of polyanilines have applications in the development of supercapacitors and batteries . Their high conductivity and stability make them suitable for energy storage applications .
Semiconductors
Polyaniline derivatives can be used in the production of semiconductors . Their unique electrical properties make them suitable for this application .
Anticorrosion Materials
Polyaniline and its derivatives have been used as anticorrosion materials . They can provide a protective layer on the surface of metals, preventing corrosion .
Biological Applications
The biocompatibility of polyanilines opens up a new path for various biological applications . For instance, they can be used in glucose sensing applications .
Safety and Hazards
4-Chloro-N-ethylaniline is classified as an irritant . It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this compound . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
将来の方向性
While specific future directions for 4-chloro-N-ethylaniline are not mentioned in the search results, substituted polyanilines and their blends and composites have been highlighted for their wide application potentials in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials, and in a variety of biological applications .
特性
IUPAC Name |
4-chloro-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWDPIXDUVYHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343163 | |
| Record name | 4-chloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-ethylaniline | |
CAS RN |
13519-75-0 | |
| Record name | 4-Chloro-N-ethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13519-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



